6-(3,4-Dimethylbenzyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(3,4-Dimethylbenzyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles These compounds are known for their diverse biological activities and potential applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dimethylbenzyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This can be achieved by reacting an appropriate hydrazine derivative with a suitable nitrile under acidic or basic conditions.
Formation of the Thiadiazole Ring: The triazole intermediate is then reacted with a sulfur source, such as sulfur monochloride or sulfur dichloride, to form the thiadiazole ring.
Introduction of the Piperidine Group: The resulting triazolothiadiazole is then reacted with a piperidine derivative under suitable conditions, such as heating in the presence of a base.
Introduction of the Dimethylbenzyl Group: Finally, the compound is alkylated with 3,4-dimethylbenzyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dimethylbenzyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: Due to its unique structure, this compound may exhibit various biological activities, such as antimicrobial, antifungal, or anticancer properties.
Biological Studies: It can be used as a tool compound to study the biological pathways and molecular targets it interacts with.
Industrial Applications: The compound may find use in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of 6-(3,4-Dimethylbenzyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific biological context and the nature of the targets.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: This compound is used as a precursor to high-performance polymers and has a different structure and applications compared to the triazolothiadiazole compound.
Hydrogen Bromide: A simple bromine compound used in various industrial processes.
Uniqueness
6-(3,4-Dimethylbenzyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its complex structure, which combines multiple functional groups and ring systems
Properties
Molecular Formula |
C18H23N5O2S2 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
6-[(3,4-dimethylphenyl)methyl]-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H23N5O2S2/c1-12-6-7-14(9-13(12)2)10-16-21-23-17(19-20-18(23)26-16)15-5-4-8-22(11-15)27(3,24)25/h6-7,9,15H,4-5,8,10-11H2,1-3H3 |
InChI Key |
QRZXSXVEMSKKQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2=NN3C(=NN=C3S2)C4CCCN(C4)S(=O)(=O)C)C |
Origin of Product |
United States |
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